(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone
Overview
Description
The compound (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, which can provide insights into the chemistry of the compound . The first paper discusses a compound with an amino-thiazolyl and a thiophenyl group attached to a methanone moiety , while the second paper describes the synthesis of methanone derivatives with a quinolyloxy phenyl group . These studies are relevant as they explore the synthesis and properties of compounds that share a methanone core with different substituents, which could be structurally related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that result in the formation of the desired methanone derivatives. The first paper does not detail the exact synthetic steps but mentions the use of spectroscopic techniques such as FTIR, NMR, and mass spectrometry to elucidate the structure of the synthesized compound . The second paper reports on the synthesis of a series of methanone derivatives, suggesting a methodical approach to modifying the chemical structure to achieve selective inhibition of a specific kinase . These methods could potentially be adapted for the synthesis of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone has been analyzed using various spectroscopic techniques. The first paper mentions the use of density functional theory (DFT) calculations to optimize the structure and analyze stability and charge transfer . Such computational methods could be applied to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone to predict its molecular geometry, electronic properties, and reactivity.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone specifically, they do provide insights into the reactivity of structurally related compounds. The biological activity of these compounds, such as the inhibition of transforming growth factor-beta signaling, suggests that they can interact with biological macromolecules, which could be indicative of the types of chemical reactions they might undergo . The first paper also discusses molecular docking to understand the antiviral activity, which implies that the compound can form stable complexes with proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers can be inferred to some extent. The use of spectroscopic data provides information on the functional groups present and their chemical environment . The biological evaluation of the methanone derivatives indicates their potential solubility and stability within a biological context . These properties are crucial for understanding the behavior of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone in various environments, including its potential as a pharmaceutical agent.
Scientific Research Applications
1. Synthesis and Characterization of Derivatives
(2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone and its derivatives are often synthesized and characterized for various applications in chemical research. For instance, a study by Enbaraj et al. (2021) focused on synthesizing and characterizing methanone derivatives, employing techniques such as FT-IR, NMR, and DFT calculations. These derivatives were analyzed for their structural properties and potential applications (Enbaraj et al., 2021).
2. Applications in Organic Synthesis
This compound is also utilized in the synthesis of complex organic molecules. Kaur and Kumar (2018) described an efficient one-pot synthetic procedure for a pyrrole derivative using a similar compound. This method is highlighted for its economic benefits in synthesizing pyrrole derivatives, which have various applications in organic chemistry (Kaur & Kumar, 2018).
3. Antioxidant and Anti-Inflammatory Properties
Research by Ottosen et al. (2003) explored the synthesis and structure-activity relationship of 4-aminobenzophenones, which are closely related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone. They found that these compounds have significant anti-inflammatory activity, inhibiting proinflammatory cytokines in human cells (Ottosen et al., 2003).
4. Potential in Drug Development
The derivatives of (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone are also studied for their potential in drug development. For instance, Çetinkaya et al. (2012) synthesized derivatives of this compound and assessed their in vitro antioxidant activities. Their research suggests the potential of these compounds in developing novel antioxidant drugs (Çetinkaya et al., 2012).
5. Neuroprotective Activity
Largeron et al. (2001) investigated the neuroprotective activity of benzoxazine antioxidants related to (2-Amino-phenyl)-(4-tert-butyl-phenyl)-methanone. Their findings indicate that these compounds can prevent ATP level decreases in astrocytes under hypoxic conditions, suggesting their potential in treating neurological disorders (Largeron et al., 2001).
properties
IUPAC Name |
(2-aminophenyl)-(4-tert-butylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPPSHWUMMVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450557 | |
Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)-(4-tert-butylphenyl)methanone | |
CAS RN |
461694-82-6 | |
Record name | (2-Aminophenyl)(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.